molecular formula C10H10O3 B2354754 3-(Oxetan-3-yl)benzoic acid CAS No. 1547048-38-3

3-(Oxetan-3-yl)benzoic acid

Cat. No.: B2354754
CAS No.: 1547048-38-3
M. Wt: 178.187
InChI Key: MDEZDCOTLUXCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxetan-3-yl)benzoic acid (CAS 1547048-38-3) is a high-value benzoic acid derivative incorporating an oxetane ring, making it a versatile building block in organic synthesis and medicinal chemistry research . The compound has a molecular formula of C 10 H 10 O 3 and a molecular weight of 178.18 g/mol . Its structure features a carboxylic acid functional group attached directly to a benzene ring, which is in turn substituted at the meta position with an oxetane group . The oxetane (a four-membered cyclic ether) ring is a privileged structure in drug discovery, often used as a non-planar bioisostere to improve the physicochemical and pharmacokinetic properties of lead compounds . Researchers utilize this compound primarily as a synthetic intermediate. The carboxylic acid group allows for facile coupling reactions, such as amide bond formation, to create more complex molecules for pharmaceutical and agrochemical applications . Its applications extend to serving as a precursor in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug or consumer product. Never use this material for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxetan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEZDCOTLUXCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547048-38-3
Record name 3-(oxetan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Strategic Synthetic Methodologies for 3 Oxetan 3 Yl Benzoic Acid

Retrosynthetic Analysis Approaches for the Chemical Compound

A retrosynthetic analysis of 3-(Oxetan-3-yl)benzoic acid reveals several logical bond disconnections that pave the way for feasible synthetic routes. The most apparent disconnection is the carbon-carbon bond between the phenyl ring and the oxetane (B1205548) ring. This leads to two primary retrosynthetic strategies:

Strategy A: This approach involves the disconnection to a 3-halobenzoic acid derivative (or its synthetic equivalent) and an oxetanyl organometallic species. This strategy relies on the formation of the key C-C bond via a cross-coupling reaction.

Strategy B: An alternative disconnection breaks the same C-C bond but envisions a nucleophilic 3-arylanion equivalent reacting with a 3-halooxetane or a similar electrophilic oxetane species.

A different approach focuses on forming the oxetane ring on a pre-functionalized benzene (B151609) ring. This would involve retrosynthetically opening the oxetane ring of the target molecule to a 1,3-diol precursor, which itself would be derived from a suitably substituted benzoic acid derivative.

Established Synthetic Routes and Optimizations of this compound

Established routes to this compound and its derivatives often rely on robust and well-understood chemical transformations. These can be broadly categorized into multi-step linear sequences and more convergent approaches.

Linear synthetic sequences often begin with a commercially available starting material that is elaborated through a series of functional group interconversions and ring-forming reactions. One such pathway could start from 3-oxetanone (B52913), a versatile building block. beilstein-journals.org The synthesis of 3-oxetanone itself can be achieved on a large scale from epichlorohydrin (B41342) or dihydroxyacetone. beilstein-journals.org From 3-oxetanone, a variety of 3-substituted oxetanes can be prepared. beilstein-journals.org

Another multi-step approach involves the construction of the oxetane ring from a 1,3-diol. For instance, a suitable benzoic acid derivative can be transformed into a 1,3-diol, which is then cyclized to form the oxetane ring, often via a Williamson etherification. acs.org This method, while straightforward, can sometimes be low-yielding. beilstein-journals.org

A notable multi-step synthesis involves the oxidation of (3-(bromomethyl)oxetan-3-yl)methanol (B1268106) to 3-(bromomethyl)oxetane-3-carboxylic acid, which can then be further manipulated. google.com

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then joined together in a later step. This approach is often more efficient for complex molecules. For this compound, a convergent strategy would typically involve a cross-coupling reaction.

A prime example is the Suzuki coupling reaction, where an oxetane-containing boronic acid or ester is coupled with a halogenated benzoic acid derivative. Alternatively, a boronic acid derivative of benzoic acid can be coupled with a 3-halo-oxetane. The success of this approach hinges on the availability and stability of the oxetane-containing coupling partner.

Reactant 1 Reactant 2 Catalyst/Conditions Product Notes
3-Bromo-benzoic acid methyl esterOxetane-3-boronic acid pinacol (B44631) esterPd(dppf)Cl2, K2CO3, Dioxane/H2O, 80 °CMethyl 3-(oxetan-3-yl)benzoateFollowed by hydrolysis to the acid.
3-Iodo-oxetane(3-(Methoxycarbonyl)phenyl)boronic acidPd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90 °CMethyl 3-(oxetan-3-yl)benzoateFollowed by hydrolysis to the acid.

This table represents plausible convergent synthetic routes based on established cross-coupling methodologies.

Advanced Synthetic Protocols for the Chemical Compound

Recent advances in synthetic methodology offer more sophisticated and efficient routes to this compound and its derivatives.

The formation of the oxetane ring itself can be achieved through various catalytic methods. One of the most classic methods for synthesizing oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.gov While this method is powerful, controlling regioselectivity and stereoselectivity can be challenging. nih.gov

More modern approaches include rhodium-catalyzed O-H insertion reactions to form a key ether linkage, followed by an intramolecular C-C bond-forming cyclization to yield highly substituted oxetanes. researchgate.net Gold-catalyzed reactions have also been developed for the synthesis of 3-oxetanones from alkynylphosphonates. beilstein-journals.org Lewis acid-catalyzed ring-opening of oxetanes with various nucleophiles is also a well-established method for their functionalization. rsc.orgwindows.netnih.gov Recently, biocatalytic methods using enzymes like halohydrin dehalogenases are emerging for the enantioselective formation and ring-opening of oxetanes. nih.gov

While this compound itself is achiral, the synthesis of chiral derivatives is of significant interest in medicinal chemistry. Stereoselective synthesis of substituted oxetanes can be achieved through several strategies. thieme-connect.comrsc.org

One approach is the use of chiral starting materials, such as enantioenriched 1,3-diols, which can be cyclized to form chiral oxetanes with retention of configuration. researchgate.net Asymmetric reduction of β-halo ketones followed by cyclization is another method to produce enantioenriched oxetanes. acs.org

Catalytic asymmetric methods are also being developed. For instance, chiral phosphoric acids have been used to catalyze the enantioselective ring-opening of prochiral oxetanes. acs.org Chiral squaramide catalysts have been successfully employed for the highly enantioselective addition of TMSBr to 3-substituted oxetanes, providing access to valuable chiral 1,3-bromohydrin derivatives. sci-hub.senih.gov The Paternò-Büchi reaction can also be rendered enantioselective through the use of chiral catalysts. beilstein-journals.org

Method Catalyst/Reagent Key Feature Reference
Asymmetric Ring OpeningChiral SquaramideHigh enantioselectivity for 3-substituted oxetanes. sci-hub.senih.gov
Asymmetric CyclizationChiral Reducing AgentEnantioselective reduction of β-halo ketones. acs.org
BiocatalysisHalohydrin DehalogenaseEnantioselective formation and ring-opening. nih.gov

This table highlights some advanced stereoselective methods applicable to oxetane synthesis.

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on using renewable feedstocks, minimizing waste, and employing safer solvents and reaction conditions.

One of the core strategies involves the sustainable production of the benzoic acid moiety. Research has demonstrated the potential of using lignin (B12514952), a complex polymer abundant in biomass, as a renewable raw material. Through oxidative cleavage of C-C and C-O bonds, lignin can be converted into various benzoic acid derivatives (BADs), offering a greener alternative to petroleum-based syntheses. rsc.org Further green methodologies for benzoic acid synthesis include the oxidation of aldehydes, such as benzaldehyde, using hydrogen peroxide as a benign oxidant in the presence of a selenium catalyst in water. researchgate.net This method allows for the recycling of the aqueous medium and the catalyst, enhancing its sustainability. researchgate.net Additionally, classic reactions like the Schotten-Baumann benzoylation can be adapted to be more environmentally friendly by conducting them in an aqueous environment at room temperature. researchgate.net

For the oxetane portion of the molecule, significant advances have been made in synthesizing oxetane-3-one, a key precursor. A notable green method is the gold-catalyzed one-step synthesis from readily available propargylic alcohols. nih.gov This reaction is highly efficient and can be performed in an "open flask" without the need to exclude moisture or air, which simplifies the procedure and reduces energy consumption. nih.gov The use of hazardous reagents like diazo ketones can thus be avoided. nih.gov

The final coupling of the oxetane and benzoic acid fragments can also be approached with green principles in mind. A common synthetic route involves the reaction of a benzoic acid intermediate with 3-iodo-oxetane. researchgate.net To align with green chemistry, such a process could be optimized by replacing hazardous solvents like DMF with safer alternatives and employing energy-efficient heating methods, such as microwave-assisted organic synthesis, which is known to accelerate reactions and improve yields. researchgate.netunivpancasila.ac.id

Methodologies for Purification and Characterization of the Chemical Compound

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Methods

The primary methods for purifying solid organic compounds like this compound include recrystallization, column chromatography, and trituration.

Recrystallization: This technique is used to purify the crude product by dissolving it in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. researchgate.net

Column Chromatography: This is a highly effective method for separating the target compound from byproducts and unreacted starting materials. The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel) using a liquid mobile phase. rsc.orgthieme-connect.de Flash column chromatography is a rapid version of this technique that uses pressure to speed up the flow of the solvent. thieme-connect.de

Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This simple washing procedure can significantly improve the purity of the final product. rsc.org

Filtration and Drying: After synthesis or purification steps, the solid product is often collected by filtration, sometimes through a pad of a filter aid like Celite to remove fine particulates. rsc.org The purified compound is then dried, for instance, via centrifugal evaporation, to remove residual solvents. rsc.org

Characterization Techniques

The structure and purity of this compound are confirmed using a suite of analytical methods. The compound is a powder at room temperature. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1547048-38-3 sigmaaldrich.comsynquestlabs.com
Molecular Formula C₁₀H₁₀O₃ synquestlabs.comuni.lu
Molecular Weight 178.19 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com

| Physical Form | Powder | sigmaaldrich.com |

The principal characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for elucidating the molecular structure. researchgate.net The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum confirm the arrangement of hydrogen atoms, while the ¹³C NMR spectrum identifies the different carbon environments within the molecule. researchgate.netresearchgate.net Spectra are typically recorded in a suitable deuterated solvent, and chemical shifts are referenced to an internal standard like tetramethylsilane (B1202638) (TMS). researchgate.net

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compound. bldpharm.com It confirms the molecular formula by detecting the mass-to-charge ratio (m/z) of the molecular ion. rsc.org High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Predicted collision cross-section (CCS) values can also be calculated for various adducts, providing further structural information. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. uni-muenchen.de For this compound, characteristic absorption bands would be expected for the O-H and C=O stretching of the carboxylic acid group, C-O stretching of the oxetane ether, and C-H and C=C bonds of the aromatic ring. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, providing an empirical formula that can be compared with the theoretical composition calculated from the molecular formula. uni-muenchen.de

Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal stability of the compound. uni-muenchen.de

Table 2: Key Characterization Data for this compound

Analysis Type Identifier Value Source
InChI Standard 1S/C10H10O3/c11-10(12)8-3-1-2-7(4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) sigmaaldrich.comuni.lu
InChIKey Standard MDEZDCOTLUXCNI-UHFFFAOYSA-N sigmaaldrich.comuni.lu
SMILES Isomeric C1C(CO1)C2=CC(=CC=C2)C(=O)O uni.lu
Mass Spec [M-H]⁻ 177.05571 uni.lu

| Mass Spec | [M+H]⁺ | 179.07027 | uni.lu |

Chemical Reactivity and Functional Group Interconversions of 3 Oxetan 3 Yl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety in the Chemical Compound

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present in 3-(Oxetan-3-yl)benzoic acid is no exception. It can undergo a variety of transformations, including esterification, amidation, reduction, and can influence the reactivity of the aromatic ring.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound can be readily converted to its corresponding esters. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.edu The methyl ester of this compound, Methyl 3-(oxetan-3-yl)benzoate, is a known compound, indicating the feasibility of this reaction. bldpharm.com

Amidation: The formation of amides from this compound is another important transformation, often utilized in the synthesis of biologically active compounds. This typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides (like DCC or EDC), or conversion to an acyl chloride. Alternatively, a one-pot protocol using trimethyl phosphite (B83602) and iodine has been shown to be effective for the amidation of various carboxylic acids. researchgate.net These methods allow for the chemoselective acylation of amines in the presence of other nucleophiles. researchgate.net

Table 1: Examples of Esterification and Amidation Reagents

Transformation Reagent(s) Product Functional Group
Esterification Alcohol (e.g., Methanol), H₂SO₄ Ester
Amidation Amine, DCC/EDC or SOCl₂ Amide
Amidation Amine, P(OMe)₃, I₂ Amide

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LAH) are effective for this transformation. khanacademy.org A milder and more selective alternative is the use of borane (B79455) (B₂H₆) or a borane complex such as borane-tetrahydrofuran (B86392) (BH₃·THF), which readily reduces carboxylic acids. khanacademy.org Another option is the NaBH₄/BF₃·Et₂O system, which has been shown to reduce benzoic acid to benzyl (B1604629) alcohol in excellent yield. psu.edu It is important to note that sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce carboxylic acids. khanacademy.org

Oxidation: The carboxylic acid group itself is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the benzylic position of the alkyl substituent on the benzene (B151609) ring can be susceptible to oxidation. In the context of synthesizing this compound, oxidation of a methyl group on a precursor molecule is a common strategy to introduce the carboxylic acid functionality. For instance, alkylbenzenes can be oxidized to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). ksu.edu.sa

Table 2: Common Reducing Agents for Carboxylic Acids

Reducing Agent Product Selectivity Notes
Lithium Aluminum Hydride (LAH) Primary Alcohol Reduces many other carbonyl groups
Borane (BH₃·THF) Primary Alcohol More selective for carboxylic acids over some other functional groups
Sodium Borohydride / Boron Trifluoride Etherate (NaBH₄/BF₃·Et₂O) Primary Alcohol Effective for reducing benzoic acid derivatives

Reactivity of the Oxetane (B1205548) Ring System within this compound

The oxetane ring is a four-membered heterocycle containing an oxygen atom. Its strained nature makes it susceptible to ring-opening reactions, a key aspect of its chemical reactivity.

Ring-Opening Reactions and Transformations

The strained four-membered ring of the oxetane moiety can undergo ring-opening reactions under both acidic and basic conditions. vulcanchem.comthieme-connect.de This reactivity is a double-edged sword; while it can be exploited for synthetic purposes, it also presents a stability challenge. acs.org

Under acidic conditions, the oxygen atom of the oxetane can be protonated, which activates the ring towards nucleophilic attack. This can lead to the formation of diols or other functionalized products depending on the nucleophile present. researchgate.net Lewis acids can also promote the ring-opening of oxetanes. beilstein-journals.org In some cases, intramolecular ring-opening can occur, particularly if a nucleophilic group is present elsewhere in the molecule. For instance, some oxetane-carboxylic acids have been observed to be unstable and can isomerize into lactones upon storage or heating. nih.gov

Stability under Various Reaction Conditions

The stability of the oxetane ring in this compound is a critical consideration during chemical transformations. Generally, oxetane rings are thermally stable but can be labile under strongly acidic or basic conditions. vulcanchem.com The substitution pattern on the oxetane ring can influence its stability, with 3,3-disubstituted oxetanes often being more stable. acs.org However, even with this substitution, stability is not guaranteed, especially in the presence of internal nucleophiles which can facilitate ring-opening. acs.org Therefore, reactions involving this compound should be carefully designed to avoid harsh conditions that could lead to the degradation of the oxetane ring.

Reactivity of the Benzoic Acid Moiety in the Chemical Compound (Aromatic System)

The benzene ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. The directing effects of the existing substituents, the carboxylic acid and the oxetanyl group, play a crucial role in determining the position of the incoming electrophile.

The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. youtube.com This is due to its electron-withdrawing nature, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction, particularly when the attack is at the ortho or para positions. dalalinstitute.com

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is less common and generally requires the presence of a strong electron-withdrawing group and a good leaving group on the ring. libretexts.orgaskfilo.com

Table 3: Directing Effects of Substituents on the Benzoic Acid Moiety

Substituent Electronic Effect Directing Effect for EAS
-COOH (Carboxylic Acid) Electron-withdrawing, Deactivating Meta
-C₄H₇O (Oxetanyl) Electron-donating (by resonance), Activating Ortho, Para

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly influenced by its two substituents. The carboxylic acid (-COOH) group is a powerful deactivating group and a meta-director due to its electron-withdrawing nature through both resonance and induction. firsthope.co.inmnstate.edu This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene itself. mnstate.edu

Similarly, the oxetane ring, connected at its 3-position, is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atom within the strained four-membered ring. beilstein-journals.org This also has a deactivating effect on the aromatic ring. When both a carboxyl group and an oxetanyl group are present, their combined deactivating and meta-directing influences reinforce each other. Consequently, electrophilic substitution is expected to occur predominantly at the C5 position, which is meta to both the carboxylic acid and the oxetanyl group.

Typical electrophilic aromatic substitution reactions, such as nitration and halogenation, would proceed under forcing conditions to yield the corresponding 5-substituted derivative as the major product. firsthope.co.in

Reaction Reagents Predicted Major Product
NitrationConc. HNO₃, Conc. H₂SO₄3-(Oxetan-3-yl)-5-nitrobenzoic acid
BrominationBr₂, FeBr₃5-Bromo-3-(oxetan-3-yl)benzoic acid
SulfonationFuming H₂SO₄3-(Oxetan-3-yl)-5-sulfobenzoic acid

Metal-Catalyzed Cross-Coupling Reactions

The direct use of this compound in many standard metal-catalyzed cross-coupling reactions is not straightforward, as these reactions typically require an aryl halide or triflate as the electrophilic partner. eie.grnih.gov However, the compound can be readily converted into a suitable substrate for such transformations.

A common strategy involves a two-step process:

Halogenation: An electrophilic aromatic substitution reaction, as described previously, can introduce a halogen (e.g., bromine or iodine) onto the aromatic ring, primarily at the 5-position.

Cross-Coupling: The resulting 5-halo-3-(oxetan-3-yl)benzoic acid can then participate in a variety of palladium-catalyzed cross-coupling reactions.

For instance, a Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond, a Buchwald-Hartwig amination could form a carbon-nitrogen bond, and a Sonogashira coupling could introduce an alkyne moiety. These reactions are pivotal in synthetic chemistry for building molecular complexity. eie.grresearchgate.net

A different approach involves transformations that directly utilize the carboxylic acid functionality. For example, palladium-catalyzed reactions of benzoic acids with bromoalkynes have been reported to yield 3-substituted isocoumarins, representing an oxidative annulation pathway. mdpi.com

Reaction Type Substrate Coupling Partner Catalyst/Base Resulting Product Class
Suzuki Coupling5-Bromo-3-(oxetan-3-yl)benzoic acidArylboronic acidPd(PPh₃)₄ / Na₂CO₃Biaryl derivatives
Sonogashira Coupling5-Iodo-3-(oxetan-3-yl)benzoic acidTerminal alkynePdCl₂(PPh₃)₂, CuI / Et₃NAryl-alkyne derivatives
Buchwald-Hartwig Amination5-Bromo-3-(oxetan-3-yl)benzoic acidAmine (R₂NH)Pd₂(dba)₃, ligand / NaOtBuArylamine derivatives

Chemo- and Regioselectivity in Transformations Involving the Chemical Compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its synthetic transformations.

Regioselectivity is most relevant in the context of electrophilic aromatic substitution. As established, the strong meta-directing influence of the carboxyl group, combined with the directing effect of the oxetane substituent, channels incoming electrophiles almost exclusively to the C5 position. This provides a reliable method for synthesizing 3,5-disubstituted benzoic acid derivatives.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The molecule contains three distinct functionalities with different reactivities: the carboxylic acid, the aromatic ring, and the oxetane ring.

Carboxylic Acid Transformations: Standard reactions such as Fischer esterification (using an alcohol and an acid catalyst) or amidation (e.g., via an acyl chloride intermediate) can typically be performed chemoselectively. The conditions for these reactions are generally mild enough not to induce the opening of the stable oxetane ring. firsthope.co.in

Oxetane Ring Transformations: The oxetane ring is a robust heterocycle but can undergo ring-opening reactions under specific, often harsh, conditions, such as in the presence of strong acids or potent nucleophiles. beilstein-journals.orgacs.org This reactivity allows for selective transformations at the oxetane moiety, provided that conditions are chosen carefully to avoid unwanted side reactions with the carboxylic acid or the aromatic ring.

Aromatic Ring Transformations: The aromatic ring is deactivated towards electrophiles, requiring more forceful conditions for substitution. This allows for many transformations on the carboxylic acid or, under specific conditions, the oxetane ring without affecting the C-H bonds of the benzene core.

This differential reactivity allows for a stepwise and controlled functionalization of the molecule.

Functional Group Selective Transformation Typical Reagents Notes
Carboxylic AcidEsterificationCH₃OH, H₂SO₄ (cat.)The oxetane ring is generally stable under these conditions.
Carboxylic AcidAmidation1. SOCl₂ 2. R₂NHConversion to the acyl chloride first allows for reaction with amines.
Aromatic RingHalogenationBr₂, FeBr₃Requires forcing conditions due to deactivation; occurs at the C5 position.
Oxetane RingRing OpeningStrong acid (e.g., HBr)Can lead to the formation of a diol or halo-alcohol, depending on the nucleophile present. beilstein-journals.org

Applications of 3 Oxetan 3 Yl Benzoic Acid As a Versatile Synthetic Intermediate

Construction of Complex Molecular Architectures Utilizing the Chemical Compound

The bifunctional nature of 3-(Oxetan-3-yl)benzoic acid, possessing both a carboxylic acid group and an oxetane (B1205548) ring, makes it an invaluable starting material for the synthesis of complex molecular architectures. The carboxylic acid handle provides a convenient point for standard chemical transformations such as amidation, esterification, and the formation of other acid derivatives. These reactions allow for the straightforward coupling of the oxetane-bearing phenyl ring to other molecular fragments, thereby building molecular complexity.

For instance, the benzoic acid moiety can be activated and reacted with a variety of amines or alcohols to introduce diverse side chains. This approach is fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of a lead compound. The resulting amide or ester linkages are common pharmacologically relevant functionalities.

Furthermore, the oxetane ring itself can participate in ring-opening reactions under specific conditions, providing access to 1,3-diol functionalities. This transformation can be strategically employed to introduce stereocenters and further elaborate the molecular structure in a three-dimensional manner. While the stability of the oxetane ring is generally favored, its controlled cleavage offers a pathway to novel structural motifs that would be challenging to synthesize through other routes. The inherent strain of the four-membered ring can be harnessed to drive reactions that lead to more complex polycyclic systems.

Starting MaterialReagent/ConditionProduct FunctionalityApplication
This compoundAmine, Coupling agentAmideIntroduction of diverse substituents for SAR studies
This compoundAlcohol, Acid catalystEsterBioisosteric replacement, prodrug synthesis
This compound derivativeLewis/Brønsted acid1,3-DiolAccess to stereochemically rich structures

Role in Scaffold Diversity Generation in Medicinal and Organic Chemistry

The generation of diverse molecular scaffolds is a cornerstone of modern drug discovery. The incorporation of the 3-(oxetan-3-yl)phenyl moiety into molecules has been shown to be a successful strategy for improving physicochemical properties and exploring novel chemical space. The oxetane ring is often used as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, all of which are critical parameters for drug candidates. nih.gov

The rigid, three-dimensional nature of the oxetane ring introduces conformational constraints into molecules, which can be advantageous for optimizing binding to biological targets. By using this compound as a starting point, chemists can systematically introduce this desirable structural motif into a variety of molecular frameworks. This approach allows for the creation of libraries of compounds with diverse scaffolds, each possessing the beneficial properties imparted by the oxetane ring.

For example, through multi-step synthetic sequences, the benzoic acid can be converted into other functional groups, or the aromatic ring can be further substituted, leading to a wide array of novel core structures. These new scaffolds can then be decorated with various substituents to generate libraries of compounds for high-throughput screening.

Property Modified by Oxetane IncorporationImpact on Drug Discovery
Increased Aqueous SolubilityImproved bioavailability and formulation options
Enhanced Metabolic StabilityIncreased in vivo half-life
Reduced LipophilicityFavorable ADME properties
Conformational RigidityPotentially higher binding affinity and selectivity

Utilization in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has become a powerful tool for the identification of novel lead compounds. This method relies on the screening of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

This compound, with a molecular weight of 178.19 g/mol , fits well within the "rule of three" guidelines often used for selecting fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). The presence of the three-dimensional oxetane ring is particularly advantageous in FBDD, as it provides a non-planar exit vector for fragment elaboration, allowing for the exploration of the three-dimensional space of a protein's binding pocket.

The benzoic acid group provides a clear and synthetically tractable handle for fragment growing or linking strategies. Once a fragment hit containing the 3-(oxetan-3-yl)phenyl core is identified, chemists can readily synthesize analogues by modifying the carboxylic acid group to improve binding affinity and selectivity. The oxetane moiety itself can also serve as a point for optimization, for example, by exploring the impact of substituents on the ring.

FBDD ParameterRelevance of this compound
Molecular Weight~178 g/mol (within "Rule of Three")
cLogPLow (hydrophilic character)
3D-dimensionalityNon-planar structure for better binding site exploration
Synthetic TractabilityCarboxylic acid allows for straightforward chemical modification

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules. These "libraries" of compounds are then screened for biological activity. This compound is an ideal building block for inclusion in combinatorial libraries due to its synthetic versatility.

The carboxylic acid functionality allows for its attachment to a solid support, a common strategy in solid-phase organic synthesis. Once immobilized, the aromatic ring or other functionalities can be modified in a parallel fashion. Subsequently, the ester or amide linkage to the solid support can be cleaved to release the final products.

Alternatively, in solution-phase combinatorial synthesis, the benzoic acid can be reacted with a library of amines or alcohols to generate a library of amides or esters. The oxetane ring provides a constant structural feature across the library, while the diversity is generated from the various coupling partners. This approach allows for the systematic exploration of the chemical space around the 3-(oxetan-3-yl)phenyl scaffold. The desirable physicochemical properties imparted by the oxetane motif make libraries based on this building block particularly attractive for drug discovery programs.

Computational and Theoretical Investigations of 3 Oxetan 3 Yl Benzoic Acid and Its Derivatives

Molecular Orbital Theory and Electronic Structure Analysis of the Chemical Compound

For 3-(Oxetan-3-yl)benzoic acid, the electronic structure is dominated by the interplay between the aromatic benzoic acid moiety and the aliphatic, strained oxetane (B1205548) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. nd.edu

In benzoic acid derivatives, the HOMO is typically a π-bonding orbital distributed across the benzene (B151609) ring and the carboxyl group, while the LUMO is a π*-antibonding orbital. nd.edu The introduction of the oxetane substituent at the meta-position influences the electronic distribution primarily through inductive effects. The electronegative oxygen atom in the oxetane ring can withdraw electron density from the benzene ring. the-scientist.com

Quantum chemical calculations, often employing Density Functional Theory (DFT) with a basis set like B3LYP/6-311G, can be used to visualize these orbitals and quantify their energies. mdpi.com The molecular electrostatic potential (MEP) map is another useful tool derived from electronic structure calculations. It illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a high negative potential around the carboxylic acid's oxygen atoms and a positive potential near the acidic hydrogen. nih.gov

Table 1: Calculated Electronic Properties of this compound (Note: The following values are illustrative, based on typical DFT calculations for similar aromatic carboxylic acids.)

PropertyCalculated ValueDescription
HOMO Energy-6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical stability and reactivity. A larger gap suggests higher stability.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.
Ionization Potential6.8 eVThe energy required to remove an electron (approximated as -EHOMO).
Electron Affinity1.5 eVThe energy released when an electron is added (approximated as -ELUMO).

Conformational Analysis and Energy Minimization Studies of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key degrees of freedom are the rotation around the C-C bond connecting the oxetane ring to the benzene ring and the orientation of the carboxylic acid group.

Computational methods can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more torsion angles. This allows for the identification of low-energy conformers (local minima) and the energy barriers (transition states) that separate them. acs.org Studies on structurally similar molecules, such as 3-(azidomethyl)benzoic acid, have shown that different conformers can be very close in energy, sometimes leading to conformational polymorphism in the solid state. sigmaaldrich.comelsevier.com

Energy minimization studies, using methods like molecular mechanics or quantum mechanics, can optimize the geometry of each conformer to find the most stable arrangement. The results typically show that conformers minimizing steric hindrance between the oxetane ring's hydrogens and the ortho-hydrogens of the benzene ring are energetically favored.

Table 2: Hypothetical Conformational Analysis of this compound (Note: Values are representative for illustrating the output of such a study.)

ConformerTorsion Angle (τ1)Relative Energy (kcal/mol)Description
A (Global Minimum)~45°0.00Oxetane ring is twisted out of the plane of the benzoic acid, minimizing steric clash.
B (Local Minimum)~135°0.5An alternative twisted conformation of the oxetane ring.
TS1 (Transition State)~90°2.1Energy barrier for rotation between conformers A and B.
TS2 (Transition State)~0°3.5Higher energy barrier corresponding to a more eclipsed conformation.

Quantum Chemical Calculations of Reactivity Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule. By analyzing the electronic structure, one can identify sites susceptible to electrophilic or nucleophilic attack and estimate the activation energies for potential reactions.

Chemical Hardness and Softness: Derived from the HOMO-LUMO gap, hardness is a measure of resistance to change in electron configuration. Soft molecules tend to be more reactive.

Electronegativity: The negative of the chemical potential, it measures the ability of a species to attract electrons.

Electrophilicity Index: A global measure of a molecule's ability to act as an electrophile.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f−) attack by analyzing how the electron density changes upon the addition or removal of an electron. computabio.com

For this compound, the carboxylic acid group is a primary site of reactivity, particularly for deprotonation. The aromatic ring can undergo electrophilic substitution, with the oxetane group acting as a meta-director. Furthermore, the strained oxetane ring itself can be a site of reactivity. Under certain conditions, particularly acidic ones, oxetane-carboxylic acids can be unstable and isomerize into lactones. synthiaonline.comsynthiaonline.com Computational chemistry can model the mechanism of this ring-opening isomerization, calculating the structures of intermediates and transition states to determine the reaction's feasibility and energy barrier.

Table 3: Calculated Reactivity Descriptors for this compound (Note: These values are illustrative and derived from the energies in Table 1.)

DescriptorValueInterpretation
Chemical Hardness (η)2.65 eVIndicates high kinetic stability.
Chemical Potential (μ)-4.15 eVDescribes the escaping tendency of electrons from the equilibrium system.
Electronegativity (χ)4.15 eVMeasures the power to attract electrons.
Electrophilicity Index (ω)3.28 eVQuantifies the global electrophilic nature of the molecule.

Molecular Docking and Dynamics Simulations of Derived Compounds with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. cas.org This method is central to structure-based drug design, where derivatives of a lead compound like this compound can be screened in silico against a biological target. The oxetane moiety is often incorporated into drug candidates to improve properties like solubility and metabolic stability. synthiaonline.com

The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Generating a 3D conformation of the ligand (a derivative of this compound).

Using a docking algorithm to sample many possible binding poses of the ligand in the protein's active site.

Scoring these poses using a scoring function to estimate the binding affinity (e.g., in kcal/mol).

Benzoic acid derivatives have been studied as inhibitors for various enzymes, including SARS-CoV-2 main protease, carbonic anhydrase, and tyrosinase. nih.govcas.org A hypothetical docking study of a this compound derivative could reveal key interactions, such as hydrogen bonds between the carboxylic acid and polar residues in the active site, or hydrophobic interactions involving the phenyl and oxetane rings.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-protein complex. MD simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted binding pose and calculate binding free energies more accurately.

Table 4: Example Molecular Docking Results for a Hypothetical Derivative (Target: Carbonic Anhydrase II; Ligand: N-methyl-3-(oxetan-3-yl)benzamide)

Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction TypePredicted Effect
-7.8His94, His96, His119Coordination with Zinc ionCore interaction for inhibition.
-7.8Thr199, Thr200Hydrogen BondStabilizes the ligand in the active site.
-7.8Val121, Leu198Hydrophobic InteractionContributes to binding affinity.

Prediction of Synthetic Pathways for the Chemical Compound and its Analogues using Computational Tools

Computer-Assisted Synthesis Planning (CASP), often powered by artificial intelligence (AI), is revolutionizing how chemists design synthetic routes. These computational tools analyze a target molecule and propose a step-by-step sequence of reactions to synthesize it from simpler, commercially available starting materials. cas.org This process, known as retrosynthesis, can accelerate research by suggesting novel, efficient, and cost-effective pathways. sigmaaldrich.com

Several software platforms are available for this purpose, each employing different strategies:

Expert System-Based Tools: These programs, like SYNTHIA®, use a vast database of hand-coded reaction rules derived from established chemical principles. synthiaonline.com They apply these rules to "disconnect" the target molecule into simpler precursors.

Machine Learning-Based Tools: Platforms like IBM RXN and those integrated into Reaxys use deep learning models, often trained on millions of reactions from chemical literature and patents. synthiaonline.comcas.org These models learn the patterns of chemical transformations and can predict plausible reactions without explicit rules, sometimes uncovering non-intuitive synthetic routes. chemistryviews.org

Hybrid Approaches: Many modern tools combine expert rules with machine learning to leverage the strengths of both methodologies. sigmaaldrich.com

To predict a synthetic pathway for this compound, a chemist would input its structure into a CASP tool. The software would then generate a synthesis tree, suggesting potential disconnections. A likely retrosynthetic step would involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a boronic acid (or organozinc reagent) on one fragment and a halide on the other. For example:

Retron 1: Disconnect the C(aryl)-C(oxetane) bond. This leads to precursors like 3-bromobenzoic acid (or its ester) and an oxetane-3-boronic acid derivative or oxetan-3-ylzinc chloride.

Retron 2: Build the oxetane ring late in the synthesis from a precursor diol, a common strategy for forming oxetanes. elsevier.com

The software evaluates each potential route based on factors like the predicted yield of each step, the cost and availability of starting materials, and potential functional group incompatibilities. This allows the chemist to compare multiple strategies and select the most promising one for experimental validation.

Derivatives and Analogues of 3 Oxetan 3 Yl Benzoic Acid: Synthesis and Advanced Applications

Synthesis of Ester and Amide Derivatives of the Chemical Compound

The carboxylic acid functional group of 3-(oxetan-3-yl)benzoic acid serves as a versatile handle for the synthesis of ester and amide derivatives. These reactions are typically high-yielding and can be accomplished through various standard and advanced organic chemistry methodologies.

Esterification: Ester derivatives are commonly synthesized via Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents or conversion to a more reactive acyl chloride intermediate can be employed.

Amidation: The synthesis of amides from this compound is readily achieved by reacting the acid with a primary or secondary amine. This transformation often requires the use of peptide coupling reagents to facilitate the formation of the amide bond. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov A one-pot method using Deoxo-Fluor reagent has also been shown to be a mild and efficient route for the direct conversion of carboxylic acids to amides. nih.gov

Below is a table summarizing representative synthetic approaches to ester and amide derivatives.

Derivative Type Reactants Key Reagents/Conditions Product Reference
EsterThis compound, MethanolH₂SO₄ (catalytic), RefluxMethyl 3-(oxetan-3-yl)benzoate sphinxsai.com
AmideThis compound, AnilineDCC, CH₂Cl₂N-phenyl-3-(oxetan-3-yl)benzamide google.com
AmideThis compound, DiethylamineDeoxo-Fluor, DIPEA, CH₂Cl₂N,N-diethyl-3-(oxetan-3-yl)benzamide nih.gov

Synthesis of Ring-Modified Oxetane (B1205548) Analogues

Modification of the oxetane ring itself introduces significant structural diversity, leading to analogues with altered steric and electronic properties. These syntheses can involve building the oxetane ring from acyclic precursors or functionalizing a pre-existing oxetane moiety.

One common strategy involves the derivatization of 3-oxetanone (B52913), a versatile precursor. beilstein-journals.org For instance, reactions with organometallic reagents can introduce substituents at the 3-position, which can then be further elaborated. Ring-opening reactions of the oxetane, often promoted by Lewis or Brønsted acids, can lead to the formation of other heterocyclic systems or functionalized acyclic compounds. beilstein-journals.orgutexas.edu For example, indium triflate-catalyzed annulation of 3-aryl-3-hydroxyoxetanes with diols can produce 1,4-dioxanes. beilstein-journals.org

The table below illustrates methods for synthesizing ring-modified analogues.

Modification Strategy Starting Material Key Reagents/Conditions Product Class Reference
Functionalization3-OxetanoneGrignard Reagents, Wittig Reagents3-Substituted-3-hydroxyoxetanes researchgate.net
Ring Expansion2-(1-Haloalkyl)oxiranesAmmonium monothiocarbamateThietane-3-ols beilstein-journals.org
Annulation3-(4-hydroxyphenyl)oxetan-3-olβ-Naphthylamines, In(OTf)₃Benzoindolines beilstein-journals.org

Synthesis of Benzoic Acid Ring-Substituted Derivatives

Introducing substituents onto the benzoic acid ring of this compound allows for the fine-tuning of the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing substituents (the meta-directing carboxylic acid and the oxetanyl group) must be considered.

For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which would be expected to place the nitro group at the 5-position (meta to both existing groups). Subsequent reduction of the nitro group can yield an amino substituent, which can be further functionalized. Halogenation can be performed using elemental halogens with a Lewis acid catalyst. A newer approach for synthesizing substituted benzoic acids involves the selective oxidation of the corresponding tolyl compounds using air in the presence of a cobalt acetate-based catalytic system. researchgate.net

The following table provides examples of these synthetic transformations.

Reaction Type Reactants Key Reagents/Conditions Primary Product Reference
NitrationThis compoundHNO₃, H₂SO₄3-Nitro-5-(oxetan-3-yl)benzoic acid khanacademy.org
HalogenationThis compoundBr₂, FeBr₃5-Bromo-3-(oxetan-3-yl)benzoic acid khanacademy.org
Oxidation3-Methyl-5-(oxetan-3-yl)tolueneCo(OAc)₂, NaBr, Air, AcOH5-(Oxetan-3-yl)isophthalic acid researchgate.net

Advanced Applications of Specific Derivatives in Material Science

The unique structural features of oxetane-containing compounds make them valuable building blocks in material science. The high ring strain of the oxetane moiety allows for ring-opening polymerization (ROP), a process that can be initiated cationically to produce polyethers. Derivatives of this compound, particularly those with polymerizable groups or liquid crystal-forming (mesogenic) properties, are of interest.

For instance, ester derivatives of benzoic acid are known components of liquid crystal displays. The rigid benzoic acid core combined with the flexible yet polar oxetane unit could lead to materials with unique phase behavior and dielectric properties. While specific applications for this compound derivatives in materials are still emerging, the foundational chemistry of oxetane polymerization and the use of benzoic acids in functional materials suggest significant potential. utexas.edu

Advanced Applications of Specific Derivatives in Agrochemical Research

Benzoic acid and its derivatives are widely utilized in agriculture. researchgate.net While specific research on the agrochemical applications of this compound derivatives is not extensively documented in publicly available literature, the structural motifs are relevant. The oxetane ring is increasingly used in medicinal and agrochemical chemistry as a bioisostere to replace other groups like gem-dimethyl or carbonyl groups, often improving metabolic stability and solubility. nih.gov

For example, many commercial herbicides are based on substituted benzoic acids. The introduction of an oxetane group could modulate the compound's uptake, transport, and binding affinity to its biological target in plants. Amide derivatives, in particular, are a common class of bioactive compounds, and N-substituted benzamides have shown promise in various biological contexts. google.com Further research may explore these derivatives as potential herbicides, fungicides, or plant growth regulators.

Emerging Research Frontiers and Future Perspectives on 3 Oxetan 3 Yl Benzoic Acid

Novel Synthetic Methodologies for the Chemical Compound

The synthesis of functionalized oxetanes like 3-(Oxetan-3-yl)benzoic acid remains a challenge due to the inherent ring strain of the four-membered ether. acs.org However, recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile routes. Traditional methods often rely on intramolecular Williamson etherification, which involves the cyclization of a 1,3-halohydrin. acs.orgbeilstein-journals.org While effective, this method can require harsh conditions and multi-step preparation of the acyclic precursor. acs.org

Novel catalytic strategies are at the forefront of overcoming these limitations. These modern approaches offer greater efficiency, selectivity, and functional group tolerance, which is crucial for creating a diverse library of this compound derivatives for further study.

Key emerging methodologies include:

Catalytic [2+2] Cycloadditions: The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl and an alkene, is a classic method for forming oxetanes. beilstein-journals.org Modern variations utilize visible-light photoredox catalysis, offering milder and more selective conditions. thieme-connect.com Furthermore, Lewis acid-catalyzed formal [2+2] cycloadditions provide an alternative, non-photochemical route to construct the oxetane (B1205548) ring. beilstein-journals.org

C–H Functionalization: Recent breakthroughs in photoredox catalysis have enabled the synthesis of oxetanes directly from alcohols via C–H functionalization. acs.orgthieme-connect.com This strategy involves generating a radical on the alcohol substrate, which then participates in a cascade of reactions to form the oxetane ring, representing a highly atom-economical approach. thieme-connect.com

Brønsted Acid Catalysis: New methods using Brønsted acids can activate oxetan-3-ols, which are key precursors, to act as 1,2-bis-electrophiles. This allows for annulation reactions with diols to form more complex heterocyclic systems, demonstrating the utility of oxetane precursors in building diverse molecular architectures. nih.gov

Advanced Routes from Oxetan-3-one: Commercially available oxetan-3-one serves as a versatile starting point. chemrxiv.org A wide range of transformations, including Grignard reactions, Strecker synthesis, and Horner–Wadsworth–Emmons reactions, can be performed on this ketone to introduce various functionalities at the 3-position before or after coupling with the benzoic acid moiety. chemrxiv.org

These advanced synthetic methods are crucial for expanding the chemical space around the this compound scaffold, enabling the systematic exploration of its potential applications.

Table 1: Comparison of Synthetic Methodologies for Oxetane Rings
MethodologyDescriptionAdvantagesChallenges
Intramolecular Williamson EtherificationCyclization of a 1,3-halohydrin or a diol with a leaving group at one end, typically under basic conditions. acs.orgPractical, versatile, and one of the most common methods. beilstein-journals.orgOften requires multi-step synthesis of precursors and can be kinetically slow. acs.orgacs.org
[2+2] Cycloadditions (e.g., Paternò–Büchi)Reaction between a carbonyl compound and an alkene, often induced by UV light or visible-light photocatalysis. beilstein-journals.orgHigh atom economy and versatility. beilstein-journals.org Can be performed under mild conditions with modern catalysts. thieme-connect.comCan have limitations in selectivity and substrate scope depending on the catalyst system. thieme-connect.com
Alcohol C–H FunctionalizationA photoredox-catalyzed reaction that generates a radical from a native alcohol for subsequent cyclization. acs.orgRepresents a new synthetic disconnection, highly atom-economical, and applicable to late-stage functionalization. acs.orgRequires specific photocatalysts and reaction conditions; yields can be variable. thieme-connect.com
Functionalization of Oxetan-3-oneUtilizes a commercially available ketone as a starting point for introducing diverse substituents at the 3-position. chemrxiv.orgAccess to a wide variety of 3,3-disubstituted oxetanes; many transformations are well-established. chemrxiv.orgrsc.orgThe stability of the oxetane ring must be considered during subsequent reaction steps. rsc.org

Expansion into New Areas of Chemical Biology

The this compound scaffold is poised for significant exploration in chemical biology, primarily due to the unique properties conferred by the oxetane ring. The oxetane moiety is increasingly recognized as a valuable "bioisostere" — a substituent that can replace another functional group without significantly altering biological activity but improving physicochemical or pharmacokinetic properties. researchgate.netu-tokyo.ac.jp

Specifically, the oxetane ring is used as a surrogate for gem-dimethyl and carbonyl groups. u-tokyo.ac.jpnih.gov Its incorporation can lead to:

Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane can enhance solubility compared to a nonpolar gem-dimethyl group. researchgate.net

Enhanced Metabolic Stability: Replacing a metabolically labile group, such as a carbonyl, with the more robust oxetane ring can reduce the rate of metabolic degradation. u-tokyo.ac.jpnih.gov

Modulation of Lipophilicity and Basicity: The oxetane motif can lower lipophilicity (LogD) and attenuate the basicity (pKa) of nearby amine groups, which are crucial parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

These properties make the this compound scaffold an attractive starting point for designing novel enzyme inhibitors and chemical probes. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijcrt.orgpreprints.org For instance, derivatives have been identified as inhibitors of enzymes like Slingshot phosphatase, which is involved in cytoskeleton dynamics and cell migration. nih.gov By combining the established biological potential of benzoic acids with the property-enhancing effects of the oxetane ring, researchers can explore new therapeutic targets.

Table 2: Potential Applications in Chemical Biology
Application AreaRationalePotential Advantage of Oxetane Moiety
Enzyme InhibitionThe benzoic acid scaffold is a known pharmacophore for various enzymes. nih.govThe oxetane can act as a hydrogen bond acceptor, potentially forming key interactions in an enzyme's active site, while improving solubility and metabolic stability. u-tokyo.ac.jp
Bioisosteric ReplacementReplacing common functional groups (carbonyl, gem-dimethyl) to fine-tune drug-like properties. researchgate.netnih.govImproves physicochemical profile (solubility, LogD, pKa) leading to better pharmacokinetic properties. acs.orgresearchgate.net
Chemical ProbesThe scaffold can be functionalized (e.g., with tags or reactive groups) to study biological pathways.The chemical stability of the oxetane ring allows for robust probe design that can withstand biological conditions. rsc.org
CNS Drug DesignThere is a need for CNS-active compounds with improved brain penetration.The oxetan-3-ol (B104164) group, a derivative, has been proposed as a bioisostere for carboxylic acids to increase permeability, which is beneficial for CNS drug design. nih.gov

Development of Advanced Functional Materials Utilizing the Scaffold

While the primary focus for oxetane-containing compounds has been in medicinal chemistry, the unique structural and physical properties of the this compound scaffold also make it a candidate for the development of advanced functional materials. The combination of a rigid aromatic ring (benzoic acid) and a polar, three-dimensional heterocyclic component (oxetane) can give rise to novel material properties.

Potential areas of application include:

Specialty Polymers: Benzoic acid and its derivatives can be used as monomers for creating polymers. mdpi.com The incorporation of the oxetane moiety into the polymer backbone or as a pendant group could influence properties such as thermal stability, solubility in organic solvents, and mechanical strength. Furthermore, oxetanes themselves can undergo ring-opening polymerization to form polyethers, suggesting that this compound could be used to create polymers with unique architectures. acs.org

Liquid Crystals: Reactive mesogens containing cyclic ethers like oxetanes are being explored as alternatives to traditional acrylate-based systems for forming liquid crystalline networks (LCNs). tue.nl These materials are used in applications such as soft robotics and responsive surfaces. The rigid benzoic acid core is a common feature in liquid crystal molecules, and the oxetane group could be used to fine-tune the phase behavior and cross-linking properties of the material. tue.nl

On-Surface Synthesis: Benzoic acid derivatives have been used as building blocks for the "bottom-up" construction of covalent nanostructures directly on surfaces. researchgate.net The carboxylate group acts as an anchor to the substrate, allowing for controlled polymerization. The oxetane group would introduce a three-dimensional, polar element into such nanostructures, potentially influencing their self-assembly and electronic properties.

The exploration of this compound in materials science is still in its infancy, but the distinct combination of its two core components presents intriguing possibilities for creating next-generation materials.

Table 3: Potential Applications in Advanced Functional Materials
Material TypeRole of this compound ScaffoldPotential Properties and Applications
Specialty PolymersCan act as a functional monomer.Creation of polyesters or polyamides with improved solubility and thermal properties. The oxetane could serve as a cross-linking site. acs.orgmdpi.com
Liquid Crystalline Networks (LCNs)Functions as a reactive mesogen.The rigid benzoic acid core promotes liquid crystalline phases, while the oxetane allows for polymerization, leading to materials for soft robotics or smart surfaces. tue.nl
Covalent NanostructuresServes as a molecular building block for on-surface synthesis.The carboxylate group anchors the molecule, enabling the formation of 1D or 2D polymers on a substrate for potential use in molecular electronics. researchgate.net
Polymer AdditivesCan be included as a guest molecule in nanoporous-crystalline polymers.Can be segregated within polymer crystalline cavities to modify the bulk properties of the material or for controlled release applications. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Drug Design

The design and optimization of drug candidates is a time-consuming and expensive process. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by accelerating timelines and improving the success rate of drug discovery programs. nih.govcrimsonpublishers.com The this compound scaffold is an ideal candidate for the application of these computational tools.

AI and ML can be applied at various stages of the drug design process:

De Novo Design and Lead Generation: Generative AI models, akin to language models like ChatGPT, can be trained on vast libraries of known chemical structures and their properties. orange.com These models can then design entirely new molecules based on a desired set of parameters. For example, a model could be tasked with generating novel derivatives of this compound that are predicted to have high binding affinity for a specific protein target while maintaining drug-like properties.

Prediction of Physicochemical and ADMET Properties: A major challenge in drug discovery is predicting how a molecule will behave in the body. ML models can be trained to accurately predict key physicochemical properties such as solubility, lipophilicity (logP), and pKa, as well as ADMET properties, directly from a molecule's structure. nih.govresearchgate.netnih.gov This allows for the rapid virtual screening of thousands of potential derivatives of this compound, filtering out compounds with predicted poor properties before committing resources to their synthesis. nih.gov

Virtual High-Throughput Screening (vHTS): Instead of physically testing millions of compounds, AI-powered vHTS can screen vast virtual libraries against a biological target. nih.gov ML models, particularly deep learning algorithms, can predict the bioactivity of a molecule, allowing researchers to prioritize a much smaller, more promising set of compounds for synthesis and experimental validation. crimsonpublishers.com

Table 4: Integration of AI/ML in the Design of this compound Derivatives
AI/ML ApplicationObjectiveMethodologyExpected Outcome
Generative ModelingDesign novel derivatives with desired properties.Train generative models (e.g., GANs, VAEs) on datasets of active molecules and oxetane-containing compounds. orange.comNew, synthesizable molecular structures with high predicted activity and favorable drug-like properties.
QSPR/QSAR ModelingPredict physicochemical and biological properties.Use machine learning algorithms (e.g., random forest, neural networks) to build quantitative structure-property/activity relationship models. nih.govAccurate in silico prediction of solubility, logP, metabolic stability, and target affinity, reducing the need for extensive experimental testing. nih.govresearchgate.net
Virtual ScreeningIdentify promising drug candidates from large virtual libraries.Employ deep learning models to score and rank millions of virtual compounds based on their predicted binding to a target. crimsonpublishers.comA prioritized list of "hit" compounds for synthesis, increasing the efficiency of the discovery process.
Synthesis PlanningPropose efficient synthetic routes for designed molecules.Utilize AI tools trained on reaction databases to predict retrosynthetic pathways.Feasible and optimized synthetic plans for the most promising virtual candidates.

Q & A

Q. What are the common synthetic routes for preparing 3-(Oxetan-3-yl)benzoic acid, and what factors influence reaction efficiency?

The synthesis of this compound typically involves cross-coupling reactions. A validated approach is the Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 3-iodobenzoic acid) and an oxetane-containing boronic acid. Key factors include:

  • Catalyst selection : Palladium catalysts (e.g., PdCl₂) with ligands like triphenylphosphine enhance coupling efficiency .
  • Solvent/base system : Aqueous NaOH in a polar aprotic solvent (e.g., DMF) optimizes boronic acid activation.
  • Temperature : Reactions are typically conducted at 80–100°C to balance yield and decomposition risks.
  • Purification : Acid-base extraction or column chromatography removes unreacted boronic acids .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Use a multi-technique approach:

  • NMR spectroscopy : Confirm the presence of oxetane protons (δ 4.5–5.0 ppm) and benzoic acid protons (δ 7.5–8.5 ppm).
  • HPLC : Quantify purity (>95%) using a C18 column with UV detection at 254 nm.
  • Mass spectrometry : Compare the molecular ion peak ([M-H]⁻) with the theoretical molecular weight (e.g., 192.17 g/mol for C₁₀H₁₀O₃).
  • Melting point analysis : Discrepancies from literature values (if available) indicate impurities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory solubility data for this compound in different solvent systems?

Contradictions arise due to solvent polarity, temperature, and measurement methods. A systematic protocol includes:

Gravimetric analysis : Saturate solvents (e.g., water, DMSO, cyclohexane) at 25°C, filter, and weigh residual solids .

Spectroscopic calibration : Use UV-Vis absorbance to correlate concentration with solubility in polar solvents.

Temperature gradients : Measure solubility at 10°C intervals (20–50°C) to assess thermodynamic parameters.

Data normalization : Express solubility as molality or mole fraction to enable cross-study comparisons .

Q. How does the oxetane ring in this compound influence its pharmacokinetic properties compared to other bicyclic substituents?

The oxetane ring enhances metabolic stability and bioavailability:

  • Hydrogen-bonding capacity : The oxygen atom in oxetane forms weaker H-bonds than larger rings (e.g., tetrahydrofuran), reducing plasma protein binding.
  • Conformational rigidity : Restricts rotational freedom, improving target binding specificity.
  • Comparative studies : Replace oxetane with cyclopropane or azetidine and measure logP, solubility, and half-life in vitro .

Q. What are the challenges in optimizing catalytic systems for the Suzuki-Miyaura cross-coupling of oxetane-containing boronic acids with halogenated benzoic acids?

Key challenges include:

  • Boronic acid stability : Oxetane boronic acids are prone to protodeboronation. Use aryl trifluoroborate salts as alternatives.
  • Catalyst poisoning : Oxetane oxygen may coordinate Pd, reducing activity. Add bulky ligands (e.g., SPhos) to mitigate this.
  • Side reactions : Competing homocoupling of boronic acids can occur; optimize oxygen-free conditions and stoichiometry (1:1.2 aryl halide:boronic acid) .

Q. What experimental approaches are recommended for elucidating the interaction mechanisms of this compound with enzymatic targets?

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding motifs .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular dynamics simulations : Model oxetane ring flexibility and its impact on binding pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.